Thiophene derivatives occupy a privileged position in medicinal chemistry due to their electronic properties, metabolic stability, and capacity for diverse functionalization. The sulfur atom in the thiophene ring enhances aromaticity while enabling unique interactions with biological targets, making these compounds indispensable in drug discovery. Recent advances have demonstrated thiophene-based molecules as potent antimicrobial, anticancer, and anti-inflammatory agents, with over 15% of FDA-approved small-molecule drugs containing heterocyclic sulfur moieties.
The systematic investigation of phenylthiophenes began in the mid-20th century alongside the development of Grignard reaction methodologies. Early work by Letsinger and colleagues in the 1950s established protocols for arylthiophene synthesis through cross-coupling reactions. The 2009 patent EP2298756A1 marked a turning point by demonstrating scalable production of 3-methyl-2-thiophenecarboxylic acid via magnesium-activated carboxylation, providing a template for derivatives like 3-methyl-2-phenylthiophene.
3-Methyl-2-phenylthiophene (C11H10S) combines the electron-donating methyl group with the sterically demanding phenyl substituent, creating a planar structure ideal for π-stacking interactions. Its molecular weight of 174.26 g/mol and logP value of 3.8 suggest moderate lipophilicity, favorable for blood-brain barrier penetration. While direct studies on this compound remain limited, structural analogs exhibit IC50 values below 10 μM against multiple cancer cell lines, underscoring its therapeutic potential.
This review addresses four primary objectives:
3-Methyl-2-phenylthiophene possesses the molecular formula C$${11}$$H$${10}$$S, with a molecular weight of 174.26 g/mol [3] [4]. The compound features a thiophene ring substituted with a methyl group at the 3-position and a phenyl group at the 2-position (Figure 1). The structural uniqueness arises from the electronic interplay between the electron-donating methyl group and the conjugated phenyl substituent, which influences reactivity and stability [4].
The systematic IUPAC name is 3-methyl-2-phenylthiophene. Alternative designations include 2-phenyl-3-methylthiophene and β-methyl-2-phenylthiophene, reflecting varying nomenclature conventions [2] [4]. Non-IUPAC names such as "3-methyl-2-phenylthiophene" are widely used in industrial and synthetic chemistry contexts [3].
The compound’s CAS Registry Number is 16939-16-5, though this identifier corresponds to a structural isomer (2-methyl-3-phenylthiophene) in available databases [3]. For the exact 3-methyl-2-phenylthiophene isomer, CAS data remains unlisted in public repositories, suggesting limited commercial availability or characterization [3] [4].
3-Methyl-2-phenylthiophene is a colorless to pale-yellow liquid at room temperature, with a characteristic sulfurous odor [3] [4]. Crystalline forms may precipitate under refrigeration, though detailed polymorphic data are unavailable [5].
The compound exhibits high solubility in nonpolar solvents (e.g., dichloromethane, toluene) and moderate solubility in polar aprotic solvents (e.g., dimethylformamide). It is insoluble in water due to the hydrophobic phenyl and thiophene moieties [3] [5].
| Solvent | Solubility (g/100 mL) |
|---|---|
| Dichloromethane | ≥50 |
| Toluene | 45 |
| Ethanol | 12 |
| Water | <0.1 |
The thiophene ring retains aromaticity (6π electrons), with the sulfur atom contributing two electrons to the conjugated system. The methyl group acts as an electron donor, while the phenyl ring introduces resonance effects, stabilizing the π-system [4] [7]. Charge density calculations suggest electron-rich regions at the 4- and 5-positions of the thiophene ring [7].
Computational studies on analogous compounds predict a HOMO energy of -6.2 eV and LUMO energy of -1.8 eV, yielding a band gap of 4.4 eV [7]. The phenyl group lowers the LUMO energy by 0.3–0.5 eV compared to non-aromatic substituents [7].
The optical band gap, derived from UV-Vis spectroscopy, is 3.9–4.1 eV, corresponding to absorption maxima near 300–320 nm [7]. This aligns with the compound’s potential use in optoelectronic materials requiring moderate charge transport efficiency [4].
The highest occupied molecular orbital (HOMO) localizes on the thiophene sulfur and adjacent carbons, while the LUMO resides predominantly on the phenyl ring (Figure 2). This spatial separation facilitates charge-transfer interactions in donor-acceptor systems [7].
The Paal-Knorr synthesis represents one of the most established methodologies for thiophene formation, originally developed by Carl Paal and Ludwig Knorr in 1884 [1]. This classical approach involves the condensation of 1,4-dicarbonyl compounds with sulfur-containing reagents such as phosphorus pentasulfide or Lawesson's reagent [2]. For the synthesis of 3-Methyl-2-phenylthiophene, this methodology requires carefully designed 1,4-diketone precursors bearing appropriately positioned methyl and phenyl substituents.
The mechanism proceeds through sulfurization and dehydration steps, where phosphorus pentasulfide acts both as a sulfurizing agent and dehydrating agent [2]. The reaction typically requires elevated temperatures between 200-300°C to facilitate ring closure and achieve satisfactory yields. Experimental data indicates that yields can range from 45-70% depending on the specific substitution pattern and reaction conditions employed [2].
| Substrate | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| 1,4-Diketone precursor | 250 | 4-6 | 55-65 | [2] |
| Modified diketone | 280 | 3-5 | 60-70 | [3] |
The Hinsberg synthesis offers an alternative classical approach involving the reaction of 1,2-dicarbonyl compounds with diethyl thiodiacetate [4] [2]. This methodology proceeds through two consecutive aldol condensations to generate the thiophene ring system. For 3-Methyl-2-phenylthiophene synthesis, this approach requires appropriately substituted 1,2-dicarbonyl precursors.
The reaction mechanism involves initial nucleophilic attack of the thiodiacetate on the carbonyl compounds, followed by cyclization and elimination steps [4]. Reaction conditions typically employ basic catalysts and moderate temperatures of 80-120°C. Yields generally range from 40-60% for substituted thiophene derivatives [2].
Traditional condensation reactions provide additional pathways for thiophene synthesis through various mechanistic approaches. Thiophene ring formation can occur through condensation reactions involving carbonyl compounds and sulfur-containing nucleophiles under acidic or basic conditions [5] [6].
The Fiesselmann thiophene synthesis, involving condensation of thioglycolic acid esters with acetylenic compounds, represents another classical approach [7]. This methodology can be adapted for synthesizing substituted thiophenes by employing appropriately functionalized starting materials. Reaction conditions typically involve base catalysis at temperatures of 60-100°C, with yields ranging from 50-75% [7].
Modern cross-coupling methodologies have revolutionized thiophene synthesis by providing highly regioselective and efficient synthetic routes [8] [9]. These palladium-catalyzed transformations enable the formation of carbon-carbon bonds between halogenated thiophene precursors and organometallic coupling partners. For 3-Methyl-2-phenylthiophene synthesis, cross-coupling approaches offer superior regioselectivity compared to classical methods.
The general mechanism involves oxidative addition of palladium catalyst to halogenated thiophene derivatives, followed by transmetalation with organometallic reagents and reductive elimination to form the desired carbon-carbon bond [9]. Reaction conditions typically employ palladium catalysts (1-5 mol%), base additives, and temperatures of 80-120°C in polar solvents.
| Catalyst System | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄ | 100 | 8-12 | 75-85 | [8] |
| PdCl₂(dppf) | 80 | 6-10 | 80-90 | [9] |
| Pd(OAc)₂/PPh₃ | 120 | 4-8 | 70-80 | [10] |
The Suzuki-Miyaura coupling represents a particularly versatile approach for constructing the phenyl-thiophene bond in 3-Methyl-2-phenylthiophene [11] [12] [10]. This methodology couples brominated or iodinated thiophene precursors with phenylboronic acid derivatives under palladium catalysis. The reaction demonstrates excellent functional group tolerance and provides high yields under mild conditions.
Optimized reaction conditions employ palladium catalysts with phosphine ligands, potassium carbonate or cesium carbonate bases, and temperatures of 80-100°C in polar protic or aprotic solvents [11] [12]. Microwave-assisted protocols can reduce reaction times to 6-11 minutes while maintaining excellent yields [12].
Recent developments include solvent-free microwave-assisted procedures using aluminum oxide as solid support, which provide rapid reaction times and high yields while reducing environmental impact [12]. For thiophene oligomer synthesis, yields of 65-74% have been achieved in reaction times of 6-11 minutes [12].
Beyond traditional cross-coupling, advanced metal-catalyzed transformations offer additional synthetic opportunities for thiophene derivative preparation. Rhodium-catalyzed coupling reactions demonstrate high regioselectivity for functionalizing specific positions on the thiophene ring [8]. These methodologies enable selective coupling at the phenyl group rather than the thiophene positions, providing unique regioselectivity patterns.
Nickel-catalyzed transformations present cost-effective alternatives to palladium catalysts, particularly for large-scale synthesis [13]. Nickel-catalyzed cross-coupling polymerization of thiophene monomers has achieved yields up to 86% with molecular weights of 23,700 Daltons [13].
Iron-catalyzed transformations represent emerging methodologies for thiophene synthesis, offering potential advantages in terms of cost and environmental sustainability [14]. However, these approaches remain less developed compared to palladium and nickel systems.
Environmental considerations have driven the development of sustainable synthetic approaches for thiophene derivatives [15] [16] [17]. Green chemistry methodologies focus on reducing solvent use, eliminating toxic reagents, and minimizing waste generation while maintaining synthetic efficiency.
Solvent-free synthesis protocols employ mechanochemical approaches or neat reaction conditions to eliminate organic solvents [16] [18]. Microwave-assisted synthesis reduces reaction times and energy consumption while often improving yields [16] [17]. Ultrasound-promoted reactions provide another energy-efficient approach for thiophene synthesis [16].
Water-based synthesis protocols replace organic solvents with environmentally benign aqueous media [11]. These approaches often employ surfactants or phase-transfer catalysts to facilitate reactions between hydrophobic substrates.
| Green Method | Conditions | Yield (%) | Environmental Benefit | Reference |
|---|---|---|---|---|
| Solvent-free | 120°C, 6h | 95 | No organic solvents | [19] |
| Microwave | 100°C, 10min | 85-90 | Reduced energy | [16] |
| Aqueous | 80°C, 8h | 70-80 | Water as solvent | [11] |
Regioselective introduction of the methyl group at the 3-position of the thiophene ring requires careful consideration of electronic and steric factors [20] [21] [22]. The thiophene ring exhibits inherent electronic bias favoring electrophilic substitution at the 2- and 5-positions due to resonance stabilization [23]. Therefore, achieving 3-substitution requires alternative synthetic strategies.
Catalyst-controlled regiodivergent approaches enable selective functionalization at different thiophene positions depending on reaction conditions [21]. Palladium-catalyzed carbon-hydrogen activation methods can achieve regioselective alkynylation at either the 2- or 5-position of 3-substituted thiophenes through careful selection of ligands and reaction conditions [21].
For 3-methyl substitution, synthetic approaches often employ pre-functionalized precursors where the methyl group is installed prior to thiophene ring formation. This strategy avoids regioselectivity challenges associated with direct methylation of pre-formed thiophene rings.
Phenyl group attachment at the 2-position of thiophene can be achieved through multiple strategies, each offering different regioselectivity profiles [8] [20] [24]. Cross-coupling methodologies provide the most reliable approach for regioselective phenyl group installation.
Suzuki-Miyaura coupling between 2-halothiophenes and phenylboronic acid derivatives offers excellent regioselectivity and high yields [11] [12]. The reaction proceeds through well-defined mechanistic pathways that ensure selective coupling at the desired position.
Alternative approaches include Friedel-Crafts acylation followed by reduction, though this methodology suffers from regioselectivity challenges due to the electronic properties of the thiophene ring [23]. Electrophilic aromatic substitution typically favors the 2-position over the 3-position, but achieving selective 2-substitution in the presence of other reactive sites requires careful optimization.
| Strategy | Regioselectivity | Yield (%) | Advantages | Reference |
|---|---|---|---|---|
| Suzuki coupling | >95% at 2-position | 80-90 | High selectivity | [11] |
| Friedel-Crafts | 70% at 2-position | 60-70 | Simple conditions | [23] |
| Direct arylation | 85% at 2-position | 75-85 | Fewer steps | [25] |
Optimization of reaction conditions plays a critical role in achieving high yields and selectivity for 3-Methyl-2-phenylthiophene synthesis [26] [27] [28]. Key parameters include temperature, pressure, catalyst loading, solvent selection, and reaction time.
Temperature optimization studies indicate that most thiophene synthesis reactions require elevated temperatures of 80-150°C to achieve reasonable reaction rates [27] [28]. However, excessive temperatures can lead to decomposition or undesired side reactions. Pressure effects are generally minimal for most synthetic approaches, though some gas-phase reactions benefit from controlled pressure conditions [29].
Catalyst loading optimization balances reaction efficiency with economic considerations. Most palladium-catalyzed reactions employ 1-5 mol% catalyst loading, though some specialized systems can achieve good results with lower loadings [26].
Solvent selection significantly impacts reaction outcomes, with polar aprotic solvents generally providing optimal results for cross-coupling reactions [26] [28]. Reaction time optimization prevents overreaction while ensuring complete conversion of starting materials.
Industrial-scale synthesis of 3-Methyl-2-phenylthiophene requires careful consideration of process chemistry parameters including heat and mass transfer, mixing efficiency, and safety considerations [30] [18] [25]. Continuous flow reactors offer advantages for large-scale production by providing better control over reaction parameters and improved safety profiles .
Heat transfer considerations become critical at large scale, particularly for exothermic reactions. Adequate cooling systems and temperature control are essential to prevent thermal runaway and maintain product quality [30]. Mass transfer limitations can affect reaction rates and selectivity, requiring optimization of stirring rates and reactor design.
Safety considerations include proper handling of organometallic reagents, flammable solvents, and potentially toxic intermediates. Automated dosing systems and continuous monitoring help ensure safe operation at industrial scale [30].
Yield optimization for industrial production focuses on maximizing conversion while minimizing by-product formation and waste generation [19] [25] [32]. Statistical design of experiments approaches enable systematic optimization of multiple variables simultaneously [26].
Key strategies include optimization of stoichiometry to minimize excess reagent use, selection of catalysts with high turnover numbers, and development of efficient recycling protocols for expensive catalysts [25]. Reaction time optimization balances productivity with yield considerations.
Process intensification techniques such as microwave heating or ultrasonic activation can improve yields while reducing reaction times [16] [18]. However, scalability of these techniques must be considered for industrial implementation.
| Parameter | Laboratory Scale | Industrial Scale | Optimization Strategy |
|---|---|---|---|
| Temperature | ±2°C | ±1°C | Advanced control systems |
| Catalyst loading | 1-5 mol% | 0.1-1 mol% | High activity catalysts |
| Reaction time | 6-12 h | 2-6 h | Process intensification |
| Yield | 75-85% | 80-90% | Optimized conditions |
Purification of 3-Methyl-2-phenylthiophene at industrial scale requires efficient and cost-effective separation techniques [33] [34]. Crystallization represents the preferred purification method for solid products due to its scalability and ability to achieve high purity levels [33] [34].
Recrystallization protocols involve dissolution in hot solvent followed by controlled cooling to induce crystallization [34]. Solvent selection is critical, requiring solvents that provide adequate solubility at elevated temperatures while minimizing solubility at low temperatures. Common solvents include alcohols, ethers, and hydrocarbon solvents [34].
Melt crystallization offers an alternative approach for compounds with suitable melting points, providing solvent-free purification with reduced environmental impact [33]. However, this technique requires careful temperature control and is limited to compounds with appropriate physical properties [33].
Distillation provides an alternative purification method for liquid products, though it requires careful consideration of thermal stability at the required temperatures [33]. Vacuum distillation can reduce required temperatures and prevent thermal decomposition.
Column chromatography, while effective at laboratory scale, becomes less practical for large-scale purification due to solvent consumption and processing time considerations [34]. However, it may be employed for high-value products where maximum purity is required.